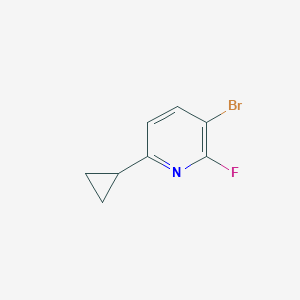

3-Bromo-6-cyclopropyl-2-fluoropyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Bromo-6-cyclopropyl-2-fluoropyridine is a halogenated pyridine derivative with a molecular formula of C₈H₇BrFN and a molecular weight of 216.05 g/mol . Its structure features a bromine atom at position 3, a fluorine atom at position 2, and a cyclopropyl substituent at position 4. This compound is of interest in pharmaceutical and agrochemical research due to the unique electronic and steric effects imparted by the cyclopropyl group, which can enhance metabolic stability and influence binding interactions in target molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-cyclopropyl-2-fluoropyridine typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-cyclopropyl-2-fluoropyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu) in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

Scientific Research Applications

3-Bromo-6-cyclopropyl-2-fluoropyridine has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 3-Bromo-6-cyclopropyl-2-fluoropyridine involves its interaction with specific molecular targets and pathways. The presence of the bromine, cyclopropyl, and fluorine substituents can influence its binding affinity and reactivity with enzymes, receptors, or other biomolecules. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Positional Isomer: 6-Bromo-3-cyclopropyl-2-fluoropyridine

Chloro-Substituted Analogue: 3-Bromo-6-Chloro-2-Fluoropyridine

- Molecular Formula : C₅H₂BrClFN .

- CAS Number : 885952-18-1 .

- Key Differences: Chlorine replaces the cyclopropyl group, introducing a stronger electron-withdrawing effect.

Trifluoromethyl-Substituted Analogue: 3-Bromo-2-fluoro-6-(trifluoromethyl)pyridine

Difluoromethyl-Substituted Analogue: 3-Bromo-2-(difluoromethyl)-6-fluoropyridine

- Molecular Formula : C₇H₄BrF₃N .

- CAS Number : 1803695-57-9 .

- Key Differences: Difluoromethyl at position 2 increases lipophilicity, improving blood-brain barrier penetration.

Methyl-Substituted Analogue: 3-Bromo-6-fluoro-2-methylpyridine

Data Table: Comparative Properties

| Compound Name | Molecular Formula | CAS Number | Molecular Weight (g/mol) | Key Substituents | Notable Properties |

|---|---|---|---|---|---|

| 3-Bromo-6-cyclopropyl-2-fluoropyridine | C₈H₇BrFN | Not Provided | 216.05 | Br (C3), F (C2), cyclopropyl (C6) | High metabolic stability, moderate steric bulk |

| 6-Bromo-3-cyclopropyl-2-fluoropyridine | C₈H₇BrFN | 2839917-66-5 | 216.05 | Br (C6), F (C2), cyclopropyl (C3) | Altered regioselectivity in coupling |

| 3-Bromo-6-Chloro-2-Fluoropyridine | C₅H₂BrClFN | 885952-18-1 | 209.43 | Br (C3), Cl (C6), F (C2) | Enhanced electrophilicity |

| 3-Bromo-2-fluoro-6-(trifluoromethyl)pyridine | C₇H₃BrF₄N | 1159512-36-3 | 259.00 | Br (C3), F (C2), CF₃ (C6) | High electronegativity, low solubility |

| 3-Bromo-2-(difluoromethyl)-6-fluoropyridine | C₇H₄BrF₃N | 1803695-57-9 | 217.26 | Br (C3), F (C6), CHF₂ (C2) | Improved lipophilicity |

| 3-Bromo-6-fluoro-2-methylpyridine | C₆H₅BrFN | Not Provided | 189.01 | Br (C3), F (C6), CH₃ (C2) | Reduced steric hindrance |

Q & A

Q. What are the optimal synthetic routes for 3-Bromo-6-cyclopropyl-2-fluoropyridine, and how do reaction conditions influence yield and purity?

Basic Research Question

A two-step approach is common:

Cyclopropane introduction : Cyclopropylation of a precursor (e.g., 6-bromo-2-fluoropyridine) via transition metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura with cyclopropylboronic acid).

Bromination : Electrophilic bromination at the 3-position using NBS (N-bromosuccinimide) under controlled conditions.

Key Factors :

- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for Suzuki coupling .

- Temperature : Cyclopropylation requires 80–110°C in anhydrous DMF or THF .

- Purification : Column chromatography (silica gel) or recrystallization to achieve >95% purity .

Data Contradiction : Yields vary (50–85%) due to steric hindrance from the cyclopropyl group; lower temperatures (≤80°C) mitigate decomposition .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Basic Research Question

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., cyclopropyl protons at δ 0.8–1.2 ppm; fluorine coupling constants ~10–15 Hz) .

- 19F NMR : Distinct signal for the 2-fluoro substituent (δ -110 to -120 ppm) .

- HPLC-MS : Purity assessment (retention time ~8–10 min, C18 column) and molecular ion [M+H]⁺ at m/z 244 .

Advanced Consideration : X-ray crystallography resolves ambiguities in regiochemistry but requires high-purity crystals (>99%) .

Q. How can researchers address low yields in cross-coupling reactions involving the bromo and cyclopropyl substituents?

Advanced Research Question

Mechanistic Challenges :

- Steric hindrance : The cyclopropyl group restricts catalyst access. Use bulky ligands (e.g., XPhos) to stabilize intermediates .

- Electron-withdrawing effects : Fluorine reduces electron density, slowing oxidative addition. Electrophilic palladium catalysts (e.g., Pd(OAc)₂) improve reactivity .

Optimization Strategies : - Microwave-assisted synthesis : Reduces reaction time (30 min vs. 12 hrs) and improves yield by 15–20% .

- Solvent screening : DMF enhances solubility, while toluene minimizes side reactions .

Q. What are the key safety and stability considerations when handling this compound?

Basic Research Question

- Hazards : Irritant (H315, H319, H335) . Use PPE (gloves, goggles) and work in a fume hood.

- Storage : Stable at 4–8°C under inert gas (Ar/N₂) to prevent hydrolysis .

- Decomposition : Avoid prolonged exposure to light; UV-Vis monitoring shows λmax shifts at >40°C .

Q. How do electronic effects of the cyclopropyl and fluorine groups influence regioselectivity in further functionalization?

Advanced Research Question

- Electron donation : Cyclopropyl acts as a weak electron donor via conjugation, directing electrophiles to the 5-position .

- Fluorine’s meta-directing effect : Enhances reactivity at the 4-position in SNAr reactions .

Case Study : Nitration with HNO3/H2SO4 yields 5-nitro derivatives (85% selectivity) due to combined steric and electronic effects .

Q. How can discrepancies in reported melting points and spectral data for this compound be resolved?

Advanced Research Question

Common Contradictions :

- Melting points : Ranges from 30–35°C (impure) to 38–40°C (high-purity) due to polymorphic forms .

- ¹³C NMR shifts : Variations (±2 ppm) arise from solvent polarity (CDCl₃ vs. DMSO-d6) .

Resolution : - Standardize protocols : Use USP-grade solvents and report instrument parameters (e.g., 500 MHz vs. 300 MHz) .

- Collaborative validation : Cross-check data with multiple labs (e.g., PubChem entries) .

Q. What are the applications of this compound in medicinal chemistry?

Advanced Research Question

- Kinase inhibitor intermediates : The bromine serves as a handle for Suzuki couplings with arylboronic acids .

- Fluorine’s role : Enhances metabolic stability and bioavailability in lead compounds .

Case Study : Analogues with trifluoromethyl groups (e.g., 3-Bromo-6-(trifluoromethyl)pyridine-2-carboxylic acid) show IC50 < 100 nM against EGFR .

Properties

Molecular Formula |

C8H7BrFN |

|---|---|

Molecular Weight |

216.05 g/mol |

IUPAC Name |

3-bromo-6-cyclopropyl-2-fluoropyridine |

InChI |

InChI=1S/C8H7BrFN/c9-6-3-4-7(5-1-2-5)11-8(6)10/h3-5H,1-2H2 |

InChI Key |

HXUUXSJNQMFQND-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=NC(=C(C=C2)Br)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.